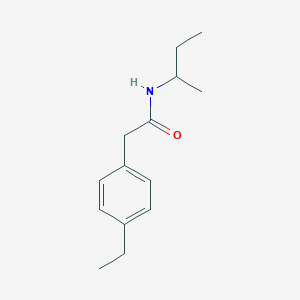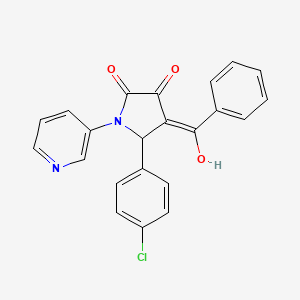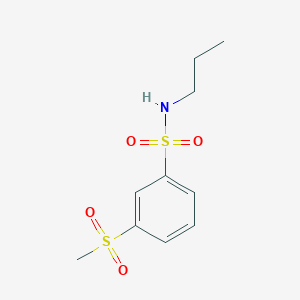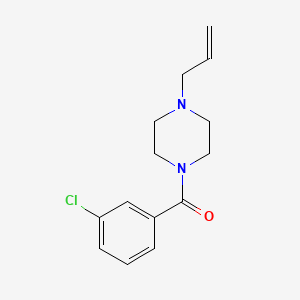![molecular formula C20H21F3N2O B5329451 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine, also known as JNJ-1661010, is a potent and selective antagonist of the dopamine D2 receptor. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. By blocking the binding of dopamine to the receptor, this compound reduces the activity of the dopamine signaling pathway, leading to a decrease in the release of neurotransmitters such as glutamate and GABA. This in turn can lead to changes in the activity of various brain regions, including the prefrontal cortex, striatum, and limbic system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the release of dopamine and other neurotransmitters in the striatum, which is involved in the regulation of movement and reward. It has also been shown to reduce the activity of the prefrontal cortex, which is involved in the regulation of executive function and decision-making. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise manipulation of the dopamine signaling pathway. However, one limitation of using this compound is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results. In addition, this compound has a relatively short half-life in vivo, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several areas of future research that could be pursued with 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine. One area of interest is the potential use of this compound in the treatment of addiction, as dopamine signaling is known to play a key role in the development and maintenance of addictive behaviors. Another area of interest is the potential use of this compound in the treatment of Parkinson's disease, as dopamine D2 receptor antagonists have been shown to have beneficial effects on motor symptoms in animal models. Finally, further studies could be conducted to investigate the potential off-target effects of this compound on other receptors or signaling pathways, in order to better understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine involves a multistep process that includes the preparation of piperidine-3-carboxylic acid, the coupling of the acid with 2-[3-(trifluoromethyl)phenyl]ethylamine, and the subsequent cyclization of the resulting intermediate with pyridine-2-carboxylic acid. The final product is obtained through purification and isolation by column chromatography.
Scientific Research Applications
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as dopamine D2 receptor antagonists have been shown to alleviate some of the motor symptoms associated with the disease.
properties
IUPAC Name |
pyridin-2-yl-[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)17-7-3-5-15(13-17)9-10-16-6-4-12-25(14-16)19(26)18-8-1-2-11-24-18/h1-3,5,7-8,11,13,16H,4,6,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZOTOOIKJHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)CCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329378.png)

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)


![4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)
![3-(1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5329431.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)



